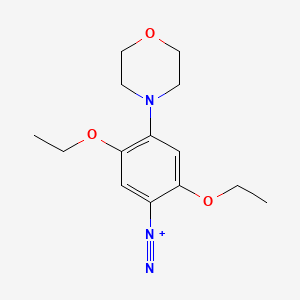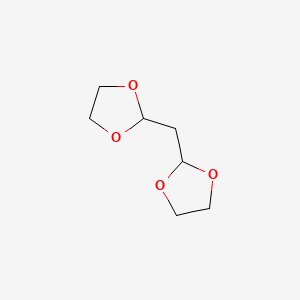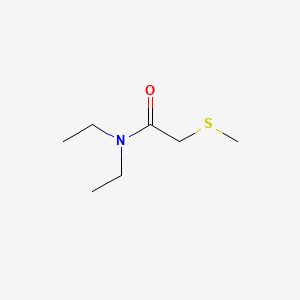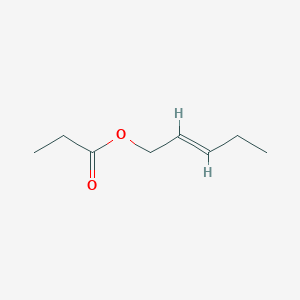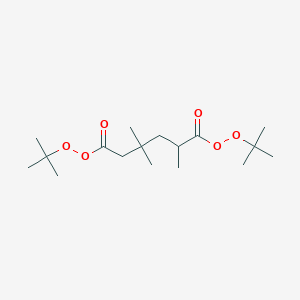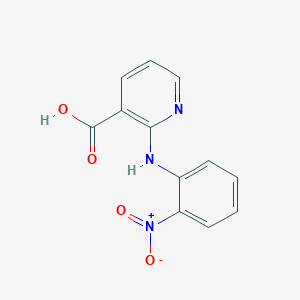
2-(2-Nitro-anilino)-nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nitro-anilino)-nicotinic acid is an organic compound that features both a nitro group and an anilino group attached to a nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitro-anilino)-nicotinic acid typically involves the nitration of aniline followed by subsequent reactions to introduce the nicotinic acid moiety. One common method involves the reaction of 2-nitrochlorobenzene with ammonia to produce 2-nitroaniline . This intermediate can then be further reacted with nicotinic acid derivatives under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for yield and purity, often using catalysts and controlled reaction environments to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitro-anilino)-nicotinic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, potassium borohydride, hydrazine hydrate.
Catalysts: Silica-supported gold nanoparticles are often used in reduction reactions.
Major Products
Scientific Research Applications
2-(2-Nitro-anilino)-nicotinic acid has several applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceuticals, particularly those involving benzimidazole derivatives.
Materials Science: Employed in the development of dyes and pigments due to its aromatic structure and reactivity.
Environmental Science: Studied for its role in the catalytic reduction of nitroaromatic pollutants.
Mechanism of Action
The mechanism of action for 2-(2-Nitro-anilino)-nicotinic acid involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction, influencing redox reactions, while the anilino group can participate in hydrogen bonding and nucleophilic substitution reactions . These interactions are crucial in its applications in medicinal chemistry and materials science.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: A precursor in the synthesis of 2-(2-Nitro-anilino)-nicotinic acid, known for its use in producing o-phenylenediamine.
4-Nitroaniline: Similar in structure but with the nitro group in the para position, affecting its reactivity and applications.
3-Nitroaniline: Another isomer with different reactivity due to the position of the nitro group.
Uniqueness
This compound is unique due to the presence of both the nitro and anilino groups on a nicotinic acid core. This combination allows for diverse reactivity and applications, particularly in fields requiring specific redox and substitution reactions.
Properties
IUPAC Name |
2-(2-nitroanilino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-12(17)8-4-3-7-13-11(8)14-9-5-1-2-6-10(9)15(18)19/h1-7H,(H,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVJNLMETQTXQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
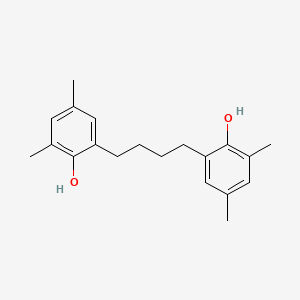
![2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13738688.png)
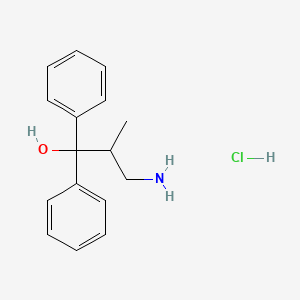
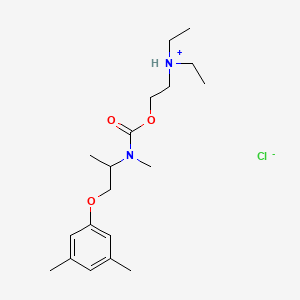
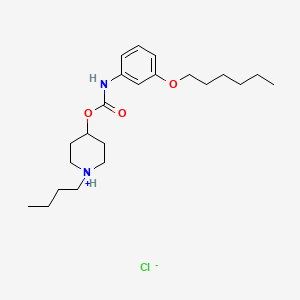

![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate](/img/structure/B13738725.png)
